molecular formula C8H14O2 B12951359 7-Oxaspiro[3.5]nonan-5-ol

7-Oxaspiro[3.5]nonan-5-ol

Katalognummer: B12951359
Molekulargewicht: 142.20 g/mol
InChI-Schlüssel: FUAGCKBNUZWABU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

7-Oxaspiro[35]nonan-5-ol is a chemical compound with the molecular formula C8H14O2 It is part of the spiro compound family, characterized by a unique structure where two rings are connected through a single atom

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 7-Oxaspiro[3.5]nonan-5-ol typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a suitable diol or hydroxy ketone in the presence of an acid catalyst. The reaction conditions often include moderate temperatures and the use of solvents like dichloromethane or toluene to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications.

Analyse Chemischer Reaktionen

Types of Reactions

7-Oxaspiro[3.5]nonan-5-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different alcohol derivatives.

    Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or amines.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents like thionyl chloride for halogenation or amines for amination.

Major Products Formed

    Oxidation: Formation of spiro ketones or aldehydes.

    Reduction: Formation of different spiro alcohols.

    Substitution: Formation of spiro halides or amines.

Wissenschaftliche Forschungsanwendungen

7-Oxaspiro[3.5]nonan-5-ol has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of specialty chemicals.

Wirkmechanismus

The mechanism of action of 7-Oxaspiro[3.5]nonan-5-ol depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary, but typically include interactions with proteins and nucleic acids, influencing cellular processes and signaling pathways.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 7-Oxaspiro[3.5]nonan-1-ol
  • 7-Oxaspiro[3.5]nonan-2-ol
  • 7-Oxaspiro[3.5]nonan-2-amine hydrochloride

Uniqueness

7-Oxaspiro[3.5]nonan-5-ol is unique due to its specific structural configuration and the position of the hydroxyl group. This distinct structure imparts unique chemical and physical properties, making it suitable for specific applications that similar compounds may not be able to fulfill.

Eigenschaften

Molekularformel

C8H14O2

Molekulargewicht

142.20 g/mol

IUPAC-Name

7-oxaspiro[3.5]nonan-9-ol

InChI

InChI=1S/C8H14O2/c9-7-6-10-5-4-8(7)2-1-3-8/h7,9H,1-6H2

InChI-Schlüssel

FUAGCKBNUZWABU-UHFFFAOYSA-N

Kanonische SMILES

C1CC2(C1)CCOCC2O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.